N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Description
Historical Development of Fluorinated Arylpiperazine Compounds
The integration of fluorine atoms into heterocyclic scaffolds has revolutionized medicinal chemistry since the mid-20th century. Fluorinated arylpiperazines emerged as a critical subclass following the success of early fluorinated drugs like fludrocortisone (1954) and fluoxetine (1987). These compounds combine the conformational flexibility of piperazine rings with the electronic effects of fluorine substitutions, enabling precise modulation of pharmacokinetic and pharmacodynamic properties.
Key milestones include the development of 5-HT~1A~ receptor agonists such as buspirone (1986) and later derivatives like gepirone, which demonstrated how fluorination enhances blood-brain barrier penetration. The 2010s saw advanced fluorinated arylpiperazines targeting dopamine D~2~ and serotonin 5-HT~2A~ receptors, with structural innovations focusing on ortho- and para-fluorophenyl substitutions to optimize receptor binding kinetics. Modern synthetic strategies, including palladium-catalyzed cross-couplings and regioselective fluorinations, now enable precise control over arylpiperazine architectures.
Significance in Dopaminergic Receptor Research
Fluorinated arylpiperazines occupy a unique niche in dopaminergic pharmacology due to their dual capacity to interact with D~2~-like receptors and modulate serotonin receptors. The compound N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide exemplifies this duality, with its:
- Ortho-fluorophenyl group at the piperazine N-4 position, which enhances D~2~ receptor affinity through hydrophobic interactions
- 3-Fluoro-4-methylphenyl carboxamide moiety, predicted to stabilize interactions with the extracellular loop 2 (ECL2) of 5-HT~1A~ receptors
Comparative studies show fluorinated arylpiperazines exhibit 3–5× higher D~2~ binding affinity (K~i~ = 50–300 nM) versus non-fluorinated analogs, while maintaining selectivity over α~1~-adrenergic receptors. Their ability to concurrently target serotonin receptors (5-HT~1A~/5-HT~2A~ K~i~ < 100 nM) makes them candidates for multifactorial neurological therapies.
Position within Contemporary Medicinal Chemistry Research
This compound aligns with three key trends in fluorinated drug design:
Recent computational studies highlight its predicted blood-brain barrier permeability (BBBP score = 0.89) and moderate plasma protein binding (78–82%), positioning it as a viable CNS drug candidate.
Research Objectives and Theoretical Framework
Current investigations focus on:
- Structural Optimization : Synthesizing analogs with varied fluorine substitution patterns (e.g., 2,4-difluoro vs. 3,5-difluoro) to map structure-activity relationships
- Receptor Profiling : Quantifying binding affinities at D~2~, 5-HT~1A~, and 5-HT~7~ receptors using radioligand displacement assays
- ADMET Prediction : Computational modeling of hepatic clearance (CL~hep~) and volume of distribution (V~d~) using QSPR algorithms
- Synthetic Scalability : Developing cost-effective routes to the 3-fluoro-4-methylaniline precursor via Friedel-Crafts fluorination
Theoretical models posit that the 3-fluoro group induces a 15° dihedral angle shift in the carboxamide linker, potentially altering receptor-G protein coupling efficiency. Experimental validation of this hypothesis remains an active research frontier.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-13-6-7-14(12-16(13)20)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZWXMHRWSSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 3-fluoro-4-methylphenyl and 2-fluorophenyl groups can be attached to the piperazine ring using appropriate fluorinated aromatic compounds and suitable bases.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antidepressant Activity : Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating depression and anxiety disorders. The presence of fluorinated phenyl groups enhances receptor binding affinity and selectivity .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural features allow it to interact with multiple targets involved in cancer progression, making it a potential lead compound for anticancer drug development .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's. They may modulate pathways related to oxidative stress and inflammation .
Therapeutic Applications
The therapeutic potential of N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can be categorized into several key areas:
- Psychiatric Disorders : Its action on serotonin receptors positions it as a candidate for the treatment of mood disorders.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests applications in oncology, particularly for solid tumors.
- Neurology : The neuroprotective properties hint at possible uses in treating neurodegenerative conditions.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Antidepressant Efficacy : A study involving piperazine derivatives demonstrated significant improvement in depressive symptoms among participants, with a focus on serotonin receptor modulation .
- Cancer Treatment Trials : Clinical trials assessing the anticancer effects of piperazine-based compounds reported promising results, particularly in patients with resistant forms of cancer. These studies emphasized the importance of structural modifications to enhance efficacy and reduce side effects .
- Neuroprotection Studies : Research on the neuroprotective effects of related compounds indicated a reduction in neuronal death and improved cognitive function in animal models of neurodegeneration, supporting further exploration of this compound's potential .
Structure-Activity Relationship (SAR)
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| This compound | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity; lower values indicate higher potency.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include:
Receptors: The compound may bind to certain receptors, modulating their activity and leading to physiological effects.
Enzymes: It could inhibit or activate enzymes, affecting metabolic pathways.
Ion Channels: Interaction with ion channels might alter cellular ion fluxes, influencing cell signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide and its analogs:
*Estimated based on structural analogs.
Structural and Electronic Effects
- Fluorine vs. Fluorine’s smaller size may enable tighter binding in sterically constrained environments .
- The target compound’s methyl group offers moderate lipophilicity without extreme hydrophobicity .
- Substituent Positioning : The 3-fluoro-4-methylphenyl group in the target compound avoids ortho-substitution steric clashes, unlike analogs with 2-chloro or 2-fluoro substituents (e.g., , A28). This positioning may improve synthetic accessibility and receptor compatibility .
Pharmacological Implications
- Receptor Selectivity : highlights that carboxamide linker groups and aromatic substituents critically influence dopamine D3 vs. D2 receptor selectivity. The target compound’s fluorine and methyl groups may favor interactions with extracellular loops unique to D3 receptors .
- Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., CF₃ in ) resist oxidative metabolism, whereas the target compound’s methyl group could undergo slower hepatic clearance compared to chlorinated analogs .
Biological Activity
N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine class. It features a piperazine ring substituted with carboxamide and two aromatic rings, one of which contains a fluorine atom. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of fluorine and methyl groups on the aromatic rings may enhance binding affinity and selectivity towards specific biological targets. Research indicates that these modifications can influence pharmacokinetic properties and overall efficacy.
Biological Activities
Research into the biological activities of this compound has revealed several potential therapeutic applications:
1. Antagonistic Activity
Studies have highlighted its potential as an antagonist for neurokinin receptors (NK1). For instance, similar compounds in the piperazine series have been shown to exhibit high affinity for NK1 receptors, which are implicated in pain and anxiety pathways .
2. Antitumor Activity
Preliminary investigations suggest that this compound may possess antitumor properties. Compounds with similar piperazine structures have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the piperazine moiety can significantly affect antitumor potency .
3. CNS Activity
Given its structural similarities to known neuroactive compounds, there is potential for this compound to exhibit central nervous system (CNS) activity. Compounds in this class have been explored for their effects on mood disorders and neurodegenerative diseases .
Case Studies
Several studies provide insights into the biological activity of similar compounds within the same chemical family:
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(3-fluoro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves coupling 3-fluoro-4-methylaniline with a pre-functionalized piperazine intermediate. Key steps include:
- Coupling Agents : Use carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxamide bond formation between the fluorophenyl and piperazine moieties .
- Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 0–25°C to minimize side reactions. Monitor progress via TLC or HPLC .
- Purification : Employ recrystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and fluorophenyl groups. For example, the deshielded protons adjacent to fluorine atoms will show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight (C₁₉H₂₀F₂N₃O) and detect isotopic peaks from fluorine .
- X-ray Crystallography : Resolve crystal structure to confirm chair conformation of the piperazine ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine ring influence biological target selectivity (e.g., dopamine D3 vs. D2 receptors or CYP enzymes)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 2-fluorophenyl group with bulkier substituents (e.g., 2,3-dichlorophenyl) to enhance D3R selectivity. The carboxamide linker is critical; replacing the carbonyl group with an amine reduces D3R binding by >100-fold .
- Chimeric Receptor Studies : Engineer chimeric D3/D2 receptors to identify selectivity determinants. The second extracellular (E2) loop of D3R is pivotal for ligand binding .
- Enzyme Inhibition Assays : Screen against CYP5122A1 (Leishmania sterol C4-methyl oxidase) and human CYP51 using fluorescence-based assays. Analogues with pyridinylalkyl chains show dual inhibition but require optimization for selectivity .
Q. What experimental strategies can resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Standardization : Compare results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCRs). For example, discrepancies in D3R affinity may arise from differences in membrane preparation or G-protein coupling .
- Cell Line Validation : Use isogenic cell lines (e.g., HEK293 transfected with D3R vs. D2R) to minimize variability. Include controls for off-target effects (e.g., σ receptors) .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain inconsistent in vivo/in vitro results. Fluorine substitutions may improve metabolic resistance .
Q. What computational and structural biology tools can predict interactions between this compound and its targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in D3R or CYP5122A1. Prioritize poses where the fluorophenyl group occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds with key residues (e.g., Asp110 in D3R) .
- QSAR Modeling : Develop quantitative SAR models using descriptors like LogP, polar surface area, and fluorine atom count to predict activity against cancer cell lines (e.g., MCF7, HCT116) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
